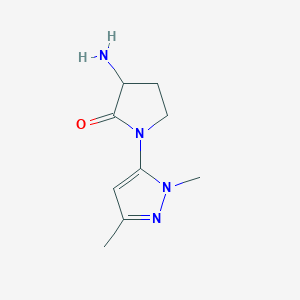
3-amino-1-(1,3-diméthyl-1H-pyrazol-5-yl)pyrrolidin-2-one
Vue d'ensemble
Description
3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
Dans le domaine de la synthèse organique, ce composé sert d'intermédiaire précieux. Sa structure, comportant à la fois des groupes fonctionnels amino et pyrrolidinone, permet des réactions sélectives qui peuvent conduire à une variété de molécules complexes. Il est particulièrement utile dans la synthèse de composés hétérocycliques, qui sont largement répandus dans de nombreux produits pharmaceutiques .
Développement pharmaceutique
Le cycle pyrrolidinone présent dans ce composé est un motif courant en chimie médicinale. Il peut être utilisé pour créer de nouveaux composés biologiquement actifs, en particulier en raison de sa capacité à explorer efficacement l'espace pharmacophore grâce à l'hybridation sp3. Cette caractéristique structurelle contribue à la stéréochimie de la molécule, ce qui est crucial pour la liaison aux protéines énantiosélectives dans les cibles médicamenteuses .
Produits agrochimiques
En agrochimie, ces composés sont souvent utilisés comme blocs de construction pour la synthèse de pesticides et d'herbicides. La présence à la fois de cycles pyrrolidinone et de pyrazole pourrait potentiellement conduire à des produits qui interagissent avec des voies biologiques spécifiques chez les ravageurs, offrant une approche ciblée de la protection des cultures .
Industrie des colorants
La structure moléculaire du composé suggère une utilité potentielle dans l'industrie des colorants. Bien que les applications directes dans la synthèse des colorants ne soient pas explicitement documentées, le groupe amino réactif et le cycle pyrrolidinone pourraient être impliqués dans la création de nouveaux colorants aux propriétés uniques pour les textiles et les matériaux .
Science des matériaux
En science des matériaux, ce composé pourrait être exploré pour la synthèse de nouveaux polymères ou comme modificateur pour les matériaux existants. Sa capacité potentielle à former des liaisons avec divers substrats pourrait conduire à des matériaux aux caractéristiques améliorées, telles qu'une durabilité accrue ou une interaction spécifique avec la lumière ou d'autres formes d'énergie .
Synthèse chimique
En tant qu'intermédiaire en synthèse chimique, ce composé peut être utilisé pour développer de nouvelles réactions ou améliorer les réactions existantes. Sa structure unique peut offrir des voies pour synthétiser de nouveaux composés aux propriétés souhaitées de manière plus efficace ou avec des rendements plus élevés .
Propriétés
IUPAC Name |
3-amino-1-(2,5-dimethylpyrazol-3-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-6-5-8(12(2)11-6)13-4-3-7(10)9(13)14/h5,7H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJIRSBZSLQZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCC(C2=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




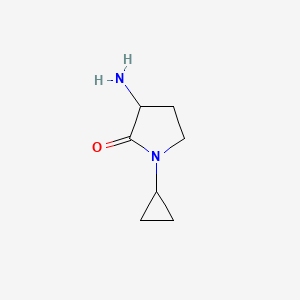
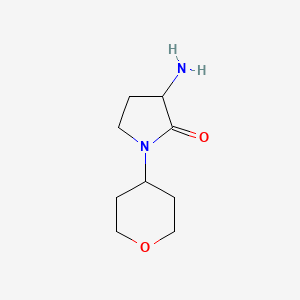
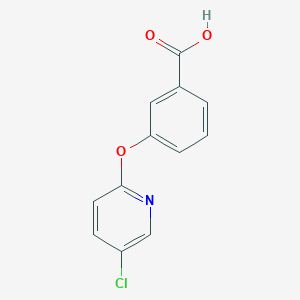
![2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1526815.png)
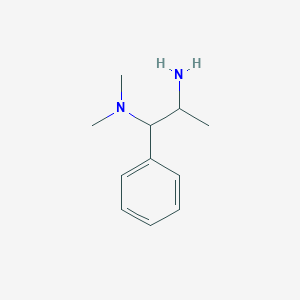

![2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1526819.png)

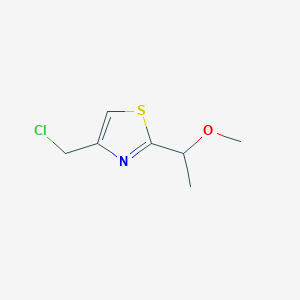

![2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid](/img/structure/B1526826.png)

